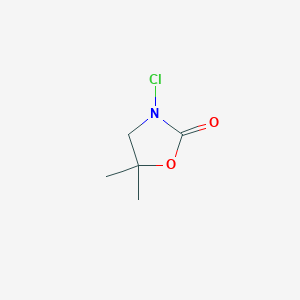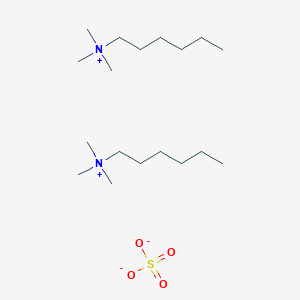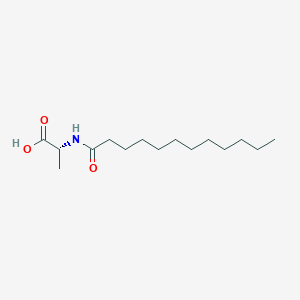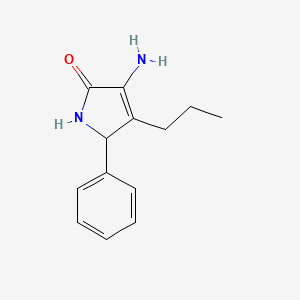
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is an organic compound with the molecular formula C12H22O3. This compound is characterized by the presence of a triple bond (alkyne) and multiple functional groups, including hydroxyl and ether groups . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to isolate the final product. Safety measures are crucial due to the reactivity of the intermediates and the final compound .
Chemical Reactions Analysis
Types of Reactions
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond, altering the compound’s reactivity.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,6-Trimethyl-3-heptyne-2,5-diol: Shares a similar structure but lacks the ethoxy group.
3-Heptyne, 2,2,6-trimethyl: Similar alkyne structure but different functional groups.
Uniqueness
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is unique due to the combination of its alkyne, hydroxyl, and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
58104-98-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6-ethoxy-2,5,6-trimethylhept-3-yne-2,5-diol |
InChI |
InChI=1S/C12H22O3/c1-7-15-11(4,5)12(6,14)9-8-10(2,3)13/h13-14H,7H2,1-6H3 |
InChI Key |
DFBJWJKDVXHFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C(C)(C#CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)





![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)


![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)

